cis,trans-Xanthoxin

Allelopathy Phytotoxicity Root growth inhibition

cis,trans-Xanthoxin (2-cis,4-trans-xanthoxin; CAS 26932-58-1) is an apocarotenoid sesquiterpenoid aldehyde that serves as the direct C15 biosynthetic precursor of the plant hormone (+)-abscisic acid (ABA). It is formed by the 9-cis-epoxycarotenoid dioxygenase (NCED) cleavage of 9-cis-violaxanthin or 9′-cis-neoxanthin in plastids, and is subsequently converted to ABA in the cytosol via abscisic aldehyde by the enzymes xanthoxin dehydrogenase (ABA2) and abscisic aldehyde oxidase (AAO3).

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 26932-58-1
Cat. No. B1231074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,trans-Xanthoxin
CAS26932-58-1
Synonymscis,trans-xanthoxin
trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal
trans,trans-xanthoxin
xanthoxin
xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer
xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer
xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C
InChIInChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6+
InChIKeyZTALKMXOHWQNIA-YXJPLFFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis,trans-Xanthoxin (CAS 26932-58-1): The Abscisic Acid Biosynthetic Intermediate with Proven Isomer-Specific Activity


cis,trans-Xanthoxin (2-cis,4-trans-xanthoxin; CAS 26932-58-1) is an apocarotenoid sesquiterpenoid aldehyde that serves as the direct C15 biosynthetic precursor of the plant hormone (+)-abscisic acid (ABA) [1]. It is formed by the 9-cis-epoxycarotenoid dioxygenase (NCED) cleavage of 9-cis-violaxanthin or 9′-cis-neoxanthin in plastids, and is subsequently converted to ABA in the cytosol via abscisic aldehyde by the enzymes xanthoxin dehydrogenase (ABA2) and abscisic aldehyde oxidase (AAO3) [1]. The (1S,2R,4S) stereochemistry at the epoxide ring is critical for biological recognition, distinguishing it from the inactive trans,trans-geometric isomer and from unnatural enantiomers [2].

Why trans,trans-Xanthoxin or Racemic ABA Cannot Functionally Replace cis,trans-Xanthoxin in Plant Hormone Research


The geometric isomer trans,trans-xanthoxin (2-trans,4-trans-xanthoxin) is not a substrate for the ABA biosynthetic pathway and is not converted to ABA in planta, whereas cis,trans-xanthoxin is rapidly metabolized to ABA in all higher plants tested [1]. Furthermore, racemic (±)-ABA, though commercially available, is a mixture of the naturally occurring (S)-(+)-enantiomer and the biologically inactive (R)-(−)-enantiomer; cis,trans-xanthoxin is stereospecifically converted to (S)-(+)-ABA, providing a researcher-controlled precursor for endogenous ABA generation with defined stereochemical outcome [2]. Substituting cis,trans-xanthoxin with trans,trans-xanthoxin thus abolishes ABA-dependent physiological responses, while substituting with (±)-ABA bypasses the biosynthetic pathway and confounds studies of ABA biosynthesis, transport, and tissue-specific regulation.

cis,trans-Xanthoxin (CAS 26932-58-1): Quantitative Comparative Evidence for Scientific Selection


Root Growth Inhibition Potency: cis,trans-Xanthoxin is 12.7-Fold More Potent than trans,trans-Xanthoxin in Cress Seedlings

In a direct head-to-head comparison using cress (Lepidium sativum L.) seedlings, cis,trans-xanthoxin inhibited root growth with an IC50 of 1.1 μM, whereas trans,trans-xanthoxin required a 12.7-fold higher concentration (IC50 14 μM) to achieve the same effect [1]. The minimum effective concentrations were 0.3 μM for cis,trans-xanthoxin and 3 μM for trans,trans-xanthoxin [1].

Allelopathy Phytotoxicity Root growth inhibition

Metabolic Conversion to ABA: cis,trans-Xanthoxin Yields 7.0–10.8% ABA Conversion Whereas trans,trans-Xanthoxin Is Not a Substrate

When 2-[14C]-cis,trans-xanthoxin was fed to cut shoots of tomato (Lycopersicon esculentum) and dwarf bean (Phaseolus vulgaris), conversion to (+)-ABA within 8 hours was 10.8% and 7.0%, respectively [1]. In contrast, multiple independent feeding experiments have demonstrated that trans,trans-xanthoxin is not converted to ABA in any plant system tested; it is not a substrate for the xanthoxin dehydrogenase (ABA2) enzyme [2].

ABA biosynthesis Metabolic tracing Xanthoxin dehydrogenase

Stomatal Closure Bioassay: cis,trans-Xanthoxin Exhibits Half the Molar Activity of (+)-ABA in Intact Leaf Assays

In detached leaf transpiration stream assays across six species (Commelina communis, Hordeum vulgare, Zea mays, Vicia faba, Phaseolus vulgaris, Xanthium strumarium), xanthoxin (XAN) closed stomata with approximately half the molar activity of (+)-abscisic acid at equivalent concentrations [1]. However, unlike (+)-ABA, XAN was ineffective in closing stomata of isolated epidermal strips of C. communis and V. faba, indicating that its stomatal activity requires metabolic conversion to ABA within the leaf tissue [1].

Stomatal physiology ABA signaling Transpiration stream

Bitter Taste Receptor T2R4: cis,trans-Xanthoxin Is a Functional Agonist, Whereas ABA Is an Antagonist (IC50 34.4 μM)

In a functional screening of plant hormone derivatives against the human bitter taste receptor T2R4, molecular docking and calcium imaging assays revealed that xanthoxin acts as a T2R4 agonist, while abscisic acid (ABA) acts as an antagonist with an IC50 of 34.4 ± 1.1 μM [1]. This represents a functional inversion at a single receptor target: the biosynthetic precursor activates T2R4, whereas the product hormone blocks it [1].

Taste receptor pharmacology GPCR Bitter taste modulation

Enantiomeric Specificity: Natural (1'S,2'R,4'S)-Xanthoxin Induces Stomatal Closure; Unnatural (1'R)-Enantiomers Are Inactive

All four stereoisomers of xanthoxin (XAN) and epi-xanthoxin were synthesized via asymmetric epoxidation and tested for stomatal closure activity on epidermal strips of Commelina communis L. Natural (1'S,2'R,4'S)-XAN and (1'S,2'R,4'R)-epi-XAN induced stomatal closure at high concentrations, while the unnatural (1'R)-enantiomers of XAN, epi-XAN, and ABA-aldehyde showed no detectable stomatal activity [1]. Deuterium-labelled feeding experiments in tomato further confirmed that only natural (1'S,2'R,4'S)-XAN is substantially incorporated into ABA [1].

Stereoselective synthesis Chiral natural products Stomatal bioassay

cis,trans-Xanthoxin (CAS 26932-58-1): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Isotope-Labeled ABA Biosynthetic Pathway Tracing

When fed as 2-[14C]- or 2H-labelled cis,trans-xanthoxin, researchers achieve 7.0–10.8% radiochemical conversion into (+)-ABA within 8 hours in tomato and bean shoots, enabling quantitative metabolic flux analysis [1]. The trans,trans isomer yields zero incorporation, making cis,trans-xanthoxin the only viable labelled precursor for this purpose [2].

Tissue-Specific Prohormone Bioactivation Studies

cis,trans-Xanthoxin closes stomata in intact detached leaves but is inactive on isolated epidermal strips, while (+)-ABA is active in both systems [1]. This differential activity allows researchers to demonstrate that stomatal closure by xanthoxin requires metabolic conversion to ABA within the leaf mesophyll, providing a powerful tool for studying tissue-specific prohormone activation [1].

Allelochemical Structure–Activity Relationship (SAR) Screening

With a 12.7-fold lower IC50 for cress root growth inhibition compared to trans,trans-xanthoxin (1.1 μM vs. 14 μM), cis,trans-xanthoxin serves as a high-potency reference compound in phytotoxicity and allelopathy SAR panels [1]. Its defined (1'S,2'R,4'S) stereochemistry further enables chiral SAR studies where unnatural enantiomers are completely inactive [2].

Bitter Taste Receptor (T2R) Pharmacological Screening

As a confirmed T2R4 agonist, cis,trans-xanthoxin offers a structurally distinct plant-derived scaffold for screening campaigns targeting extra-oral bitter taste receptors, in contrast to ABA which acts as an antagonist at the same receptor (IC50 34.4 μM) [1]. This functional opposition makes the pair valuable for studying biased signaling at T2R4 [1].

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